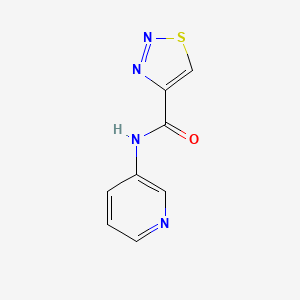

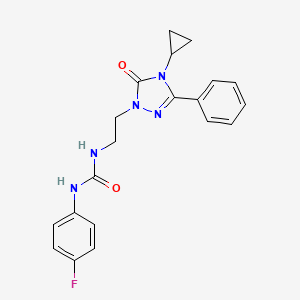

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

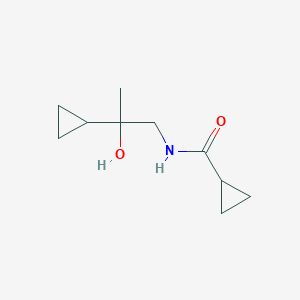

“N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” is a compound that contains a pyridine ring and a thiadiazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and thiadiazole is a type of organic compound that contains a five-membered C3NS ring .

Synthesis Analysis

While the specific synthesis pathway for “N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” is not available, similar compounds are often synthesized through nucleophilic and amidation reactions .Chemical Reactions Analysis

The chemical reactivity of “N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” would likely be influenced by the presence of the pyridine and thiadiazole rings, which are both aromatic and may participate in electrophilic substitution reactions .Applications De Recherche Scientifique

Anticancer Activity

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide has shown promise as an anticancer agent. Its unique chemical structure allows it to interact with specific cellular targets, inhibiting cancer cell growth and inducing apoptosis. Researchers are investigating its potential in treating various types of cancer, including breast, lung, and colon cancer .

Antimicrobial Properties

The compound’s thiadiazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and even drug-resistant strains. Scientists are exploring its use as a novel antimicrobial agent in both clinical and agricultural settings .

Antiviral Applications

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide exhibits antiviral properties, making it a candidate for combating viral infections. Researchers are investigating its potential against RNA viruses, such as influenza and hepatitis C. Its mechanism of action involves interfering with viral replication .

Anti-inflammatory Effects

The compound’s carboxamide group contributes to its anti-inflammatory properties. It modulates immune responses and reduces inflammation. Investigations are ongoing to explore its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Researchers have observed that N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide may protect neurons from oxidative stress and neurodegenerative conditions. Its ability to scavenge free radicals and enhance cellular resilience makes it a candidate for neuroprotection .

Chemical Biology and Medicinal Chemistry

The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Scientists use it to study biological processes, validate drug targets, and design novel therapeutic agents. Its synthetic accessibility and diverse applications make it an attractive scaffold for further exploration .

Orientations Futures

Propriétés

IUPAC Name |

N-pyridin-3-ylthiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-8(7-5-14-12-11-7)10-6-2-1-3-9-4-6/h1-5H,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPOTTGEAIJOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)